![molecular formula C26H23NO7 B2825484 3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923243-87-2](/img/structure/B2825484.png)
3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a chemical compound with the molecular formula C17H19NO5 . The amide plane is oriented at an angle of 41.5 (3)° with respect to the 2-methoxybenzene ring .
Molecular Structure Analysis
The three methoxy groups lie almost in the plane of the aromatic rings to which they are attached . The methoxy group at the 4-position of the 3,4,5-trimethoxybenzene ring is nearly perpendicularly oriented .Physical And Chemical Properties Analysis
This compound is likely to be a solid at room temperature, as similar compounds often form crystals . The exact physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored.Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Compounds with structures bearing resemblance to the specified chemical have been synthesized and evaluated for their antibacterial properties. A study by Velpula et al. (2015) demonstrates the antibacterial activity of synthesized compounds derived from similar structures against a range of bacterial strains, indicating potential applications in developing new antibacterial agents (Velpula et al., 2015).
Antioxidant Activity
Research into the antioxidant properties of 4-hydroxycoumarin derivatives, which share structural motifs with the compound , reveals significant scavenging activities against free radicals. This suggests that derivatives of the specified compound may also possess potent antioxidant properties, which could be beneficial in pharmaceutical formulations and in combating oxidative stress-related diseases (Stanchev et al., 2009).
Anti-inflammatory and Analgesic Applications
Novel synthetic pathways have led to the development of compounds with anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) discuss the synthesis of derivatives that act as COX-2 inhibitors, showing significant potential in treating inflammation and pain. This highlights a potential application area for compounds structurally similar to the specified chemical, in the development of new therapeutic agents for treating pain and inflammation (Abu‐Hashem et al., 2020).
Antitumor Activity
Compounds with benzopyran cores, akin to the mentioned chemical, have been synthesized and tested for their antitumor activities. Tian et al. (2014) reported on analogs showing promise in inhibiting tumor growth, suggesting the potential of such compounds in cancer research and therapy. This implies that derivatives of 3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide could be explored for their anticancer properties (Tian et al., 2014).
Structural and Synthetic Chemistry
The synthesis and structural elucidation of related compounds provide a foundation for the development of novel materials and pharmaceuticals. Techniques such as Claisen rearrangement and ring-closing metathesis have been utilized to synthesize benzofurans and chromenes, indicating the versatility and potential of compounds with similar structures in synthetic chemistry (Kotha & Solanke, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7/c1-30-20-8-6-5-7-17(20)22-14-19(28)18-13-16(9-10-21(18)34-22)27-26(29)15-11-23(31-2)25(33-4)24(12-15)32-3/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXRVKFHOUHCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

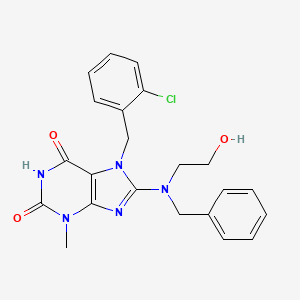
![(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2825404.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2825406.png)
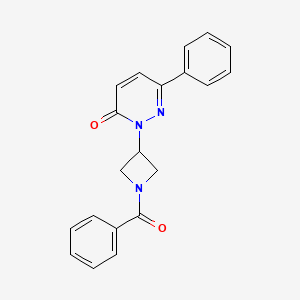
![N-(4-isopropylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2825410.png)
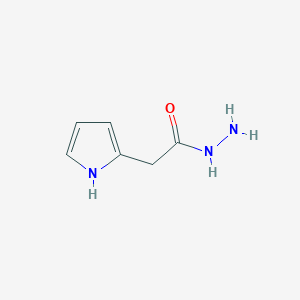
![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825412.png)
![6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2825413.png)
![N-(2-ethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825414.png)
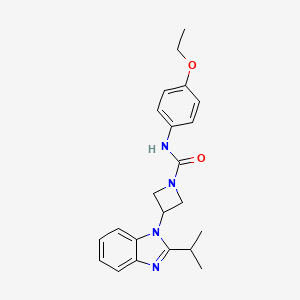
![N-(3-acetylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825418.png)

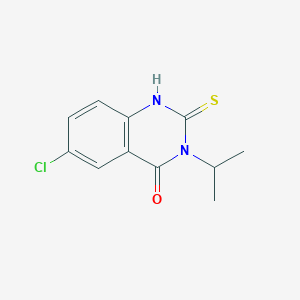
![(Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2825423.png)